molecular formula C18H23NO3S B2551071 N-(3,5-dimethylphenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide CAS No. 886126-97-2

N-(3,5-dimethylphenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2551071
CAS No.: 886126-97-2
M. Wt: 333.45
InChI Key: BYUGPCOSYZHBAH-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 3,5-dimethylphenyl group attached to the sulfonamide nitrogen and a methoxy-isopropyl-substituted benzene core.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-methoxy-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-12(2)15-6-7-17(22-5)18(11-15)23(20,21)19-16-9-13(3)8-14(4)10-16/h6-12,19H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUGPCOSYZHBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethylphenylamine and 2-methoxy-5-(propan-2-yl)benzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions using a base like triethylamine or pyridine.

    Procedure: The 3,5-dimethylphenylamine is added to a solution of 2-methoxy-5-(propan-2-yl)benzenesulfonyl chloride in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Key Analogues :

  • N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (): This carboxamide derivative exhibits potent PET-inhibiting activity in spinach chloroplasts (IC50 ~10 µM). The 3,5-dimethylphenyl group enhances lipophilicity and electron-withdrawing effects, critical for binding to photosystem II .

Comparison :

  • Core Structure : The target sulfonamide replaces the hydroxynaphthalene-carboxamide core with a benzene-sulfonamide scaffold. Sulfonamides generally exhibit higher metabolic stability than carboxamides.
  • Substituent Effects : Both compounds share the 3,5-dimethylphenyl group, but the methoxy-isopropyl substituents in the target compound may reduce electron-withdrawing capacity compared to the hydroxynaphthalene-carboxamide’s hydroxyl group. This could lower PET inhibition efficacy unless compensated by enhanced lipophilicity from the isopropyl group.

Crystal Engineering and Substituent Effects

Key Analogues :

  • N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide (): This compound crystallizes with two molecules per asymmetric unit, influenced by meta-substituents. Strong electron-withdrawing groups (e.g., nitro) alter crystal packing and lattice parameters .

Comparison :

  • Substituent Geometry: The target compound’s 3,5-dimethylphenyl group may promote steric hindrance similar to trichloro-acetamide derivatives, affecting molecular packing.
  • Crystallographic Impact : Unlike trichloro-acetamides, the sulfonamide core in the target compound may adopt distinct hydrogen-bonding networks, influencing bioavailability and formulation stability.

Indolylarylsulfones with Therapeutic Potential

Key Analogues :

  • RS4690 (): A Dishevelled 1 inhibitor with anticancer activity, featuring a 3,5-dimethylphenylsulfonyl group. Its activity is attributed to sulfonamide-mediated interactions with cellular targets .
  • Compound 36 (): 5-Chloro-3-[(3,5-dimethylphenyl)sulfonyl]-N-phenethylindole-2-carboxamide (melting point: 227–228°C, yield: 60%) .

Comparison :

  • Biological Targets : While RS4690 targets Wnt signaling, the presence of the 3,5-dimethylphenylsulfonyl group in both RS4690 and the target compound suggests shared pharmacokinetic properties, such as membrane permeability.

Data Table: Comparison of Key Analogs

Compound Name Core Structure Substituents Biological Activity (IC50) Melting Point (°C) Yield (%) Key Structural Feature
Target Compound Benzene-sulfonamide 3,5-dimethylphenyl, methoxy, isopropyl Not reported Not reported Not reported High lipophilicity
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Naphthalene-carboxamide 3,5-dimethylphenyl, hydroxyl PET inhibition (~10 µM) Not reported Not reported Electron-withdrawing substituent
RS4690 Indole-sulfonamide 3,5-dimethylphenyl, pyridinyl Anticancer (DVL1 inhibition) Not reported Not reported Chiral center
Compound 36 Indole-sulfonamide 3,5-dimethylphenyl, 5-chloro Not reported 227–228 60 Halogen substitution
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide Acetamide 3,5-dimethylphenyl, trichloro Not reported Not reported Not reported Crystallographic diversity

Structure-Activity Relationships (SAR) and Key Findings

  • Substituent Position : Meta-substitution (3,5-dimethylphenyl) optimizes steric and electronic effects across analogs, enhancing interactions with biological targets and crystal packing .
  • Electron Effects : Electron-withdrawing groups (e.g., chloro, nitro) in indolylarylsulfones improve thermal stability (higher melting points) and biological activity , whereas methoxy groups in the target compound may reduce PET inhibition efficacy compared to hydroxylated analogs .

Biological Activity

N-(3,5-dimethylphenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and medicinal chemistry. This article explores the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure

The compound is characterized by the following structural formula:

C15H21NO3S\text{C}_{15}\text{H}_{21}\text{N}\text{O}_3\text{S}

This structure includes a sulfonamide group, which is known for its diverse pharmacological properties.

Anticancer Activity

Several studies have evaluated the anticancer properties of similar sulfonamide compounds, suggesting that modifications to the sulfonamide structure can enhance biological activity. For instance:

  • Cytotoxicity : In vitro studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) cells. For example, derivatives of 1,2,4-oxadiazole sulfonamides demonstrated IC50 values in the micromolar range against these cell lines, indicating effective growth inhibition .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves induction of apoptosis. Flow cytometry assays have shown that certain sulfonamide derivatives lead to increased levels of p53 and caspase-3 cleavage in cancer cells, triggering apoptotic pathways .

Selectivity and Potency

Research has indicated that modifications to the aromatic rings and substituents on the sulfonamide can significantly influence selectivity and potency against specific cancer types. For instance:

  • Structure-Activity Relationship (SAR) : The introduction of electron-donating or withdrawing groups on the phenyl ring alters the biological activity. Compounds with halogen substitutions often exhibit reduced antiproliferative activities compared to their non-substituted counterparts .

Case Studies

  • Case Study on MCF-7 Cells :
    • A study explored various sulfonamide derivatives and found that certain modifications led to enhanced cytotoxicity against MCF-7 cells. The most effective compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin .
  • In Vivo Studies :
    • Preliminary in vivo evaluations have shown promising results for certain analogs in reducing tumor growth in animal models. These findings suggest that further exploration could lead to viable therapeutic options based on this class of compounds .

Research Findings Summary

CompoundCell LineIC50 Value (µM)Mechanism of Action
AMCF-715.63Induces apoptosis via p53 pathway
BU-93710.38Caspase activation
CMDA-MB-2310.65Growth inhibition

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